molecular formula C8H8BrNO2 B141652 Methyl 6-(bromomethyl)picolinate CAS No. 146462-25-1

Methyl 6-(bromomethyl)picolinate

Cat. No.: B141652
CAS No.: 146462-25-1
M. Wt: 230.06 g/mol
InChI Key: GLLACFRFEBEMED-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)picolinate is a brominated pyridine derivative with the molecular formula $ \text{C}8\text{H}8\text{BrNO}_2 $. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of chelators, pharmaceuticals, and enzyme inhibitors.

Properties

IUPAC Name

methyl 6-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLACFRFEBEMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614357
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146462-25-1
Record name Methyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Procedure and Reaction Conditions

The most widely reported method involves treating methyl 6-(hydroxymethyl)picolinate with phosphorus tribromide (PBr₃) in dichloromethane (DCM) or chloroform at 0°C. A representative protocol from specifies dissolving 1.589 g (9.51 mmol) of methyl 6-(hydroxymethyl)picolinate in 40 mL DCM, followed by dropwise addition of 1.25 mL PBr₃ under stirring. The reaction proceeds at 0°C for 5 minutes before warming to room temperature, yielding 2.32 g (89%) of methyl 6-(bromomethyl)picolinate after workup.

Key parameters:

  • Solvent : DCM or chloroform

  • Temperature : 0°C initial, then ambient

  • Stoichiometry : 1:1 molar ratio of alcohol to PBr₃

Mechanistic Insights

The reaction follows a two-step SN2 mechanism (Figure 1):

  • Activation : The hydroxyl oxygen attacks PBr₃, forming a bromophosphite intermediate and releasing HBr.

  • Displacement : Bromide ion backside attack displaces the phosphite group, inverting configuration at the methylene carbon.

Alternative Synthesis from Pyridine-2,6-Dicarboxylate Derivatives

Sequential Esterification, Reduction, and Bromination

A multi-step approach starting from pyridine-2,6-dicarboxylic acid achieves higher purity (Scheme 1):

Step 1 : Esterification with thionyl chloride in methanol yields dimethyl pyridine-2,6-dicarboxylate (80% yield).
Step 2 : Selective reduction of one ester to alcohol using NaBH₄ in methanol produces methyl 6-(hydroxymethyl)picolinate (60% yield).
Step 3 : Bromination with PBr₃ as described in Section 1.1.

Comparative Analysis of Routes

ParameterDirect BrominationMulti-Step Synthesis
Starting MaterialMethyl 6-(hydroxymethyl)picolinatePyridine-2,6-dicarboxylic acid
Total Steps13
Overall Yield89%43% (0.8 × 0.6 × 0.89)
Purity≥95%≥98%

Optimization Strategies for Bromination

Solvent Effects

Non-polar solvents like DCM minimize side reactions (e.g., oxidation) compared to THF or ethers. Polar aprotic solvents (DMF, DMSO) are avoided due to PBr₃ decomposition.

Temperature Control

Exothermic bromination requires strict temperature control. Excess heat promotes:

  • Elimination : Formation of 6-vinylpicolinate via HBr elimination

  • Polybromination : Di- or tribrominated byproducts

Workup and Purification

Standard protocol:

  • Quench with saturated NaHCO₃ to neutralize HBr.

  • Extract with DCM (3× volumes).

  • Dry over MgSO₄, filter, and concentrate.

  • Purify via flash chromatography (hexane:EtOAc 4:1) if needed.

Spectroscopic Characterization

¹H NMR Signature

Key peaks (CDCl₃):

  • δ 8.05 ppm : Pyridine H-3 (doublet, J = 7.8 Hz)

  • δ 7.87 ppm : Pyridine H-4 (triplet, J = 7.7 Hz)

  • δ 7.68 ppm : Pyridine H-5 (doublet, J = 7.8 Hz)

  • δ 4.64 ppm : Bromomethyl CH₂ (singlet)

  • δ 4.01 ppm : Ester CH₃ (singlet)

Mass Spectrometry

  • HR-MS (ESI) : m/z 229.982 [M+H]⁺ (calculated for C₈H₈BrNO₂)

Challenges and Mitigation

Moisture Sensitivity

PBr₃ reacts violently with water. Strict anhydrous conditions are maintained using:

  • Molecular sieves (3Å) in solvent

  • Schlenk line techniques for air-sensitive transfers

Competing Reactions

  • Ester Hydrolysis : Minimized by avoiding protic solvents

  • Amination : Residual amines (e.g., from NaBH₄) may form quaternary salts

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow bromination at 10°C with:

  • Residence time: 120 seconds

  • Yield: 91%

  • Throughput: 1.2 kg/hr

Catalytic Bromination

Pilot studies using HBr with diethyl azodicarboxylate (DEAD) show promise but require optimization:

CatalystHBr EquivYield
DEAD1.262%
None3.045%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

Organic Synthesis

Methyl 6-(bromomethyl)picolinate serves as an important intermediate in organic synthesis due to its ability to undergo nucleophilic substitutions and cross-coupling reactions. Its dual bromomethyl substituents allow for enhanced reactivity compared to other derivatives.

Key Reactions

  • Nucleophilic Substitution : The bromomethyl group can be substituted with various nucleophiles, leading to a range of functionalized products.
  • Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

This compound has been explored for its potential in medicinal chemistry, particularly as a precursor for developing novel pharmaceuticals.

Case Study: Inhibition of Metallo-β-lactamases

A study investigated the use of this compound derivatives as inhibitors against metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. The derivatives showed promising activity with IC50 values ranging from 1–4.9 μM against clinically relevant MBLs such as NDM-1 and IMP-1 .

Coordination Chemistry

The compound has also been employed in coordination chemistry, where it acts as a ligand in the formation of metal complexes.

Example: Gallium Fluoride Complexes

In research involving gallium fluoride complexes, this compound was used in reductive amination reactions to synthesize complex ligands that exhibit unique chelating properties . These complexes demonstrated potential applications in imaging and therapeutic agents.

Photochemical Applications

Recent studies have explored the use of this compound in photochemical reactions. For instance, it has been utilized in radical cascade processes that enable the formation of complex molecular architectures under light irradiation conditions .

Mechanism of Action

The mechanism of action of methyl 6-(bromomethyl)picolinate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Synthesis Yield Key Applications References
This compound $ \text{C}8\text{H}8\text{BrNO}_2 $ Br, $ \text{CO}2\text{CH}3 $ 66–70% Chelators, radiopharmaceuticals
Methyl 6-(hydroxymethyl)picolinate $ \text{C}8\text{H}9\text{NO}_3 $ OH, $ \text{CO}2\text{CH}3 $ N/A Precursor for brominated derivatives
Methyl 6-amino-3-bromopicolinate $ \text{C}7\text{H}7\text{BrN}2\text{O}2 $ Br, $ \text{NH}2 $, $ \text{CO}2\text{CH}_3 $ N/A Pharmaceutical intermediates
Methyl 6-(trifluoromethyl)picolinate $ \text{C}8\text{H}6\text{F}3\text{NO}2 $ $ \text{CF}3 $, $ \text{CO}2\text{CH}_3 $ N/A Agrochemicals, fluorinated drugs
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate $ \text{C}9\text{H}9\text{NO}_5 $ 2 $ \text{CO}2\text{CH}3 $, OH 60% Metallo-β-lactamase inhibitors

Reactivity and Functional Group Influence

Bromomethyl vs. Hydroxymethyl :

  • The bromomethyl group in this compound is significantly more reactive than the hydroxymethyl group in its precursor. This enables efficient alkylation reactions, as demonstrated in the synthesis of diazacrown ethers for actinium-225 chelation .
  • In contrast, methyl 6-(hydroxymethyl)picolinate requires bromination (e.g., with $ \text{PBr}_3 $) to activate the methyl group for further functionalization .

Electron-Withdrawing Substituents: Methyl 6-(trifluoromethyl)picolinate ($ \text{CF}_3 $) exhibits enhanced stability and lipophilicity compared to the bromomethyl analogue, making it suitable for agrochemical applications . The amino group in methyl 6-amino-3-bromopicolinate introduces nucleophilic character, enabling coupling reactions for drug synthesis .

Multifunctional Derivatives :

  • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, with dual ester groups and a hydroxyl substituent, shows inhibitory activity against metallo-β-lactamases due to its ability to coordinate metal ions .

Biological Activity

Methyl 6-(bromomethyl)picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields, particularly in combating bacterial resistance.

Chemical Structure and Synthesis

This compound (CAS Number: 146462-25-1) is a derivative of picolinic acid, characterized by the presence of a bromomethyl group at the 6-position of the pyridine ring. Its molecular formula is C8H8BrNO2C_8H_8BrNO_2 . The compound can be synthesized through various methods, including radical cascade reactions and nucleophilic substitutions involving different reagents .

Antibacterial Properties

One of the most notable biological activities of this compound is its role as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. These enzymes can hydrolyze a wide range of β-lactams, making infections difficult to treat. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against MBLs such as New Delhi metallo-β-lactamase (NDM-1) .

Table 1: Inhibition Potency Against MBLs

CompoundIC50 (µM)Target Enzyme
This compound< 10NDM-1
Isostere 1< 5NDM-1
Isostere 2< 20IMP-1
Isostere 3< 30VIM-2

The data indicates that this compound and its derivatives can significantly enhance the efficacy of existing antibiotics against resistant strains by inhibiting these critical enzymes.

The mechanism through which this compound exerts its antibacterial effects involves binding to the active site of MBLs, preventing them from hydrolyzing β-lactam antibiotics. This binding affinity has been quantified through various assays, revealing that modifications to the picolinate structure can enhance or reduce this activity .

Case Study: Combination Therapy with Meropenem

In a notable study involving carbapenem-resistant Enterobacterales, researchers tested the combination of this compound with meropenem. The results demonstrated that this combination could restore sensitivity to meropenem in strains producing NDM-1 by more than 1000-fold. This highlights the potential for using such compounds in combination therapies to combat antibiotic resistance .

Toxicity and Safety Profile

Safety assessments indicate that while this compound shows promising antibacterial activity, further studies are required to evaluate its toxicity profile comprehensively. Preliminary data suggest low toxicity levels in vitro, but additional in vivo studies are necessary to confirm these findings and ensure safety for clinical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(bromomethyl)picolinate
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Methyl 6-(bromomethyl)picolinate

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